
Calpain Inhibitor XII
Descripción general
Descripción
El Inhibidor de Calpaína XII es un inhibidor reversible y selectivo de la calpaína I Las calpaínas son proteasas de cisteína dependientes de calcio, no lisosomales, expresadas de forma ubicua en mamíferos y otros organismos . Estas enzimas desempeñan funciones esenciales en diversos procesos celulares, incluida la degradación de proteínas, la señalización celular y la remodelación tisular.
Métodos De Preparación
Rutas Sintéticas:: La ruta sintética para el Inhibidor de Calpaína XII implica reacciones químicas para ensamblar su estructura molecular. Desafortunadamente, los detalles específicos sobre la vía sintética no están fácilmente disponibles en la literatura.
Métodos de Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para el Inhibidor de Calpaína XII sigue siendo limitada. Los investigadores suelen sintetizarlo en el laboratorio para fines de investigación.
Análisis De Reacciones Químicas
Tipos de Reacciones:: El Inhibidor de Calpaína XII probablemente experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Sin datos explícitos, solo podemos inferir en función de sus grupos funcionales y reactividad.
Reactivos y Condiciones Comunes:: Si bien los reactivos y condiciones específicos no están documentados para este compuesto, podemos especular que se emplean técnicas estándar de síntesis orgánica. Estas pueden incluir manipulaciones de grupos protectores, reacciones de acoplamiento y pasos de purificación.
Productos Principales:: Los productos principales formados durante la síntesis del Inhibidor de Calpaína XII dependerían de las reacciones específicas involucradas. Sin datos experimentales, no podemos proporcionar detalles precisos.
Aplicaciones Científicas De Investigación
Antiviral Properties
1. Mechanism of Action Against SARS-CoV-2
Calpain Inhibitor XII has been identified as a potent inhibitor of both the main protease (Mpro) of SARS-CoV-2 and the host protease cathepsin L. Studies have shown that CI-XII exhibits significant antiviral activity in cell culture, with an effective concentration (EC50) against SARS-CoV-2 ranging from 0.49 to 2.07 μM, depending on the assay used .
- Inhibition of Mpro : CI-XII demonstrates an IC50 value of approximately 0.45 μM against Mpro, indicating its effectiveness in inhibiting viral replication through direct action on the virus's enzymatic machinery .
- Inhibition of Cathepsin L : CI-XII also inhibits cathepsin L with an IC50 value of 1.62 nM, which is crucial for viral entry as it activates the viral spike protein . This dual mechanism enhances its antiviral efficacy.
2. Broad-Spectrum Antiviral Activity
Research indicates that CI-XII is not only effective against SARS-CoV-2 but also exhibits broad-spectrum activity against other coronaviruses such as SARS-CoV and MERS-CoV. This broad activity is attributed to its ability to inhibit both viral and host proteases, making it a promising candidate for further development as a therapeutic agent against emerging viral threats .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in vitro:
- Study on Pseudovirus Neutralization : In a pseudovirus neutralization assay using Vero E6 cells, CI-XII significantly reduced viral entry, supporting its role in inhibiting cathepsin L-mediated activation of the spike protein .
- Drug Time-of-Addition Experiment : This experiment demonstrated that CI-XII inhibited HCoV-OC43 replication at early stages of infection, confirming its potential to block initial viral entry effectively .
Comparative Data Table
The following table summarizes key findings related to this compound's antiviral activity compared to other inhibitors:
Compound | Target Enzyme | IC50 (nM) | EC50 (μM) | Notes |
---|---|---|---|---|
This compound | Mpro | 450 | 0.49 | Dual action on Mpro and cathepsin L |
Cathepsin L | 1.62 | 2.07 | Significant reduction in pseudovirus entry | |
GC-376 | Mpro | 30 | 3.37 | More potent against Mpro but less effective than CI-XII in cellular assays |
Boceprevir | Mpro | 1000 | N/A | Weaker inhibition compared to CI-XII |
Mecanismo De Acción
Es probable que el compuesto ejerza sus efectos inhibiendo la calpaína I. Las calpaínas participan en la proteólisis, afectando el recambio de proteínas y la homeostasis celular. Se necesitan más investigaciones para dilucidar los objetivos moleculares y las vías precisas involucradas.
Comparación Con Compuestos Similares
Desafortunadamente, las comparaciones directas con compuestos similares son escasas en la literatura disponible. La singularidad del Inhibidor de Calpaína XII radica en su selectividad para la calpaína I.
Compuestos Similares:: Si bien no se mencionan análogos específicos, otros inhibidores de calpaína (por ejemplo, calpeptina, MDL-28170) exhiben perfiles de inhibición de proteasa más amplios .
Actividad Biológica
Calpain Inhibitor XII (CI-XII) is a compound that has garnered attention for its potential antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of CI-XII, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and structural characteristics. The findings are supported by various studies, including case studies and experimental data.
Calpain inhibitors, including CI-XII, exhibit dual mechanisms of action against viral infections. They primarily inhibit:
- Viral Main Protease (Mpro) : CI-XII shows significant inhibition of the SARS-CoV-2 Mpro with an IC50 value of approximately 0.45 µM, indicating its effectiveness in disrupting viral replication processes .
- Host Protease Cathepsin L : CI-XII also inhibits cathepsin L, a host protease critical for the entry of SARS-CoV-2 into cells. This dual inhibition enhances its antiviral activity beyond that of traditional protease inhibitors .
Table 1: Inhibition Potency of this compound
Compound | Target | IC50 (µM) | EC50 (µM) |
---|---|---|---|
This compound | Mpro | 0.45 | 0.49 |
This compound | Cathepsin L | - | 2.07 |
GC-376 | Mpro | 0.03 | 3.37 |
Efficacy in Antiviral Activity
Research indicates that CI-XII not only inhibits viral entry but also reduces viral replication effectively. In cell culture studies, CI-XII demonstrated a significant reduction in SARS-CoV-2 pseudoviral particle entry into Vero E6 cells, showcasing its potential as an antiviral agent .
Case Study: SARS-CoV-2 Pseudovirus Neutralization Assay
In a study assessing the antiviral activity of CI-XII against SARS-CoV-2, researchers performed a pseudovirus neutralization assay. The results indicated that:
- Early Stage Inhibition : CI-XII effectively inhibited viral entry when administered at the onset of infection.
- Reduced Efficacy Over Time : The antiviral potency decreased when introduced at later stages of viral replication, highlighting the importance of timing in therapeutic application .
Structural Insights
X-ray crystallography studies have provided valuable insights into how CI-XII interacts with Mpro. Notably, CI-XII adopts an "inverted binding pose," which allows for a snug fit within the active site of Mpro, optimizing its inhibitory effect . This structural information is crucial for the design of more effective inhibitors targeting both viral and host proteases.
Table 2: Structural Characteristics of this compound
Feature | Description |
---|---|
Binding Mode | Inverted binding pose |
Interaction with Mpro | Tight fit in active binding sites |
Potential for Drug Resistance | Dual target mechanism reduces resistance risk |
Propiedades
IUPAC Name |
benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWMBFPIAQRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.